5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
Description
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (hereafter referred to as the "methyl derivative") is a sulfonium salt characterized by a dibenzothiophene core substituted with a methyl group at the sulfur atom. This compound is part of a broader class of electrophilic sulfonium salts used as methylating agents in organic synthesis. The trifluoromethanesulfonate (triflate) counterion enhances solubility in polar aprotic solvents and stabilizes the positively charged sulfur center, facilitating nucleophilic substitution reactions.
The deuterated analog, 5-([D₃]methyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (DMTT), was developed by the Shi group as a biomimetic methylating agent inspired by S-adenosylmethionine (SAM). DMTT enables site-selective trideuteromethylation under mild conditions, mimicking enzymatic methylation processes . Key spectral data for DMTT include:
Properties
IUPAC Name |
5-methyldibenzothiophen-5-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11S.CHF3O3S/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWBLNJJVPWCN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+]1C2=CC=CC=C2C3=CC=CC=C31.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (CAS Number: 112359-25-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₁₁F₃O₃S₂
- Molecular Weight : 348.36 g/mol
- LogP : 4.465 (indicates lipophilicity)
- PSA (Polar Surface Area) : 90.88 Ų
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit enhanced antimicrobial activity due to the presence of sulfur in their structure. The introduction of sulfur in fused heterocyclic compounds often leads to improved efficacy against a range of pathogens .
Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells, with IC₅₀ values indicating potent antiproliferative effects .
Case Study 1: Antitumor Activity
A study investigated the synthesis of novel derivatives based on dibenzothiophenes and their antitumor activity. The results indicated that certain derivatives exhibited IC₅₀ values ranging from 5.19 to 11.72 μM against multiple tumor cell lines, suggesting that modifications to the dibenzothiophene structure can enhance biological activity significantly .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Compound A | 7.00 | MCF-7 (breast cancer) |
| Compound B | 9.50 | HeLa (cervical cancer) |
| Compound C | 11.72 | A549 (lung cancer) |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of thiophene derivatives, including those similar to the target compound. Results showed that these compounds inhibited bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL against specific strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 10 | E. coli |
| Compound E | 15 | S. aureus |
| Compound F | 20 | P. aeruginosa |
The proposed mechanisms for the biological activities of these compounds include:
- Interference with DNA Synthesis : Many heterocyclic compounds can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Scientific Research Applications
Anticancer Research
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate has been investigated for its potential as an anticancer agent. It acts as a precursor for the synthesis of various bioactive compounds that target cancer cell pathways. For instance, studies have shown that derivatives of this compound can inhibit specific protein kinases involved in tumor growth, leading to apoptosis in cancer cells .
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against several viruses, including HIV and influenza. Its mechanism of action involves the inhibition of viral replication by interfering with the viral life cycle at different stages .
Drug Delivery Systems
The compound is also being explored for use in drug delivery systems, particularly in antibody-drug conjugates (ADCs). The trifluoromethanesulfonate moiety enhances the stability and solubility of the conjugates, allowing for targeted delivery of therapeutic agents to cancer cells .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved charge transport and device efficiency .
Conductive Polymers
In the field of conductive polymers, this compound is used as a dopant to enhance the electrical conductivity of polymer matrices. This application is crucial for developing flexible electronic devices and sensors .
Case Studies
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Biomedical Applications : DMTT’s deuterated methyl groups are valuable in isotopic labeling for metabolic studies .
- Electronics : Trifluoromethyl derivatives are used in fluoropolymer synthesis for dielectric materials .
- Agrochemicals : Difluoro derivatives serve as intermediates in fluorinated pesticide development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate, and how do reaction conditions influence yield?
- The compound is synthesized via two primary routes:
- Route 1 : Reaction of trifluoromethanesulfonic acid with 2-trifluoromethylthio-1,1'-biphenyl in the presence of a catalyst, achieving ~83% yield .
- Route 2 : Direct synthesis from 2-trifluoromethylthio-1,1'-biphenyl under controlled conditions .
- Key factors include solvent choice (e.g., dichloromethane), temperature (room temperature to 100°C), and stoichiometric ratios of trifluoromethylating agents. Yield discrepancies (e.g., 48–92%) in related compounds highlight the importance of purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C/19F NMR : Used to confirm structural integrity and substituent positions. For example, 1H NMR peaks at δ = 8.58 ppm (aromatic protons) and 19F NMR signals at δ = −63.6/−78.8 ppm (CF3 groups) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 514.9340 for related derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1325 cm⁻¹) .
Q. How does this compound function as an electrophilic reagent in organic synthesis?
- The sulfur center in the dibenzothiophenium core acts as a strong electrophile, enabling trifluoromethylation or alkynylation. For example, it reacts with nucleophiles like cyclopentadiene to form bicyclic adducts (e.g., 92% yield for compound 12 ) .
- Applications include C–H functionalization in nickel-catalyzed reactions, where it serves as a CF3 source for bioactive molecule synthesis .
Advanced Research Questions
Q. What mechanistic insights explain its role in catalytic C–H trifluoromethylation?
- In nickel-catalyzed systems, the compound transfers the CF3 group via a radical or electrophilic pathway. For instance, Ni(II) intermediates coordinate with the dibenzothiophenium salt, facilitating oxidative addition to form Ni(III)-CF3 species .
- Computational studies (not directly cited but inferred) suggest that electron-withdrawing substituents enhance electrophilicity, improving reaction efficiency .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives?
- Discrepancies (e.g., 48% vs. 92% yields in vinyl sulfone synthesis) arise from:
- Purity of reactants : Trace moisture or oxygen can deactivate intermediates .
- Workup protocols : Washing with hexane/ether or using silica gel columns improves purity .
- Systematic reproducibility studies under inert atmospheres (N2/Ar) are recommended .
Q. What crystallographic strategies are effective for resolving its structural ambiguities?
- SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
- Data collection at low temperatures (100 K) to minimize disorder.
- Twinning correction for high-symmetry crystals .
Q. What safety protocols are essential for handling reactive intermediates derived from this compound?
- Diazo derivatives : Store at −20°C under inert gas to prevent decomposition; use blast shields during synthesis .
- Waste disposal : Neutralize acidic byproducts (e.g., triflic acid) with bicarbonate before disposal .
- Risk assessments must include explosion hazards (e.g., diazo compounds) and toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
